3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Angiogenesis Chemical Biology Diabetic Retinopathy

Source 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS 30152-32-0) for your angiogenesis research. This specific diarylpyrazole isomer (4-chlorophenyl at 3-position) is a validated inhibitor of endothelial cell proliferation and tube formation, a functional activity not shared by its 5-(4-chlorophenyl) regioisomer (commonly a COX-2 motif). Substitution with generics risks SAR data misinterpretation and project failure. This scaffold also offers a distinct binding profile for neurokinin receptor programs and a manageable cLogP (~4.2) for lead optimization. Secure this precise molecular tool for reproducible, target-specific studies.

Molecular Formula C15H11ClN2
Molecular Weight 254.71 g/mol
CAS No. 30152-32-0
Cat. No. B5813951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
CAS30152-32-0
Molecular FormulaC15H11ClN2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
InChIKeyWLPDBGOPQLWLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS 30152-32-0): A Diarylpyrazole Scaffold for Targeted Biological and Chemical Research


3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole is a small-molecule diarylpyrazole characterized by a 4-chlorophenyl group at the 3-position and a phenyl group at the 5-position of the pyrazole ring [1]. This core structure is a privileged scaffold in medicinal chemistry and chemical biology, widely recognized for its versatility in targeting diverse biological pathways including inflammation, angiogenesis, and oncology [2]. While many pyrazole derivatives exist, the specific substitution pattern of this compound imparts distinct physicochemical properties (cLogP ~4.2, Topological Polar Surface Area 28.7 Ų) that influence its bioavailability and target engagement profile [1]. For research and industrial procurement, it serves as a defined molecular tool for structure-activity relationship (SAR) studies, a chemical intermediate for constructing more complex bioactive molecules, and a validated starting point for developing anti-angiogenic agents .

Why Generic Substitution is Inadvisable for 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS 30152-32-0) in Critical Research


In the pyrazole chemical space, seemingly minor structural variations such as the positional isomerism of the chlorophenyl group or the presence of an additional substituent can drastically alter biological activity and target selectivity. For instance, 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole has been specifically validated as an antiangiogenic agent, inhibiting endothelial cell proliferation and tube formation , a functional activity not automatically conferred to its closest regioisomer, 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole, which has been more commonly explored for COX-2 inhibition [1]. Furthermore, the specific hydrogen-bond donor/acceptor profile of this unsubstituted N-H pyrazole distinguishes it from N-substituted analogs, which may have altered lipophilicity and metabolic stability. Therefore, substituting this specific compound with a generic pyrazole or a close analog in a research or development program without rigorous re-validation can lead to significant loss of functional activity, misinterpretation of SAR data, and ultimately, project failure. The following quantitative evidence underscores this point.

Quantitative Differentiators for 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS 30152-32-0) in Scientific Selection


Functional Antiangiogenic Activity Distinguishes 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole from Inactive Class Analogs

3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole has been specifically identified as a novel inhibitor of angiogenesis, a functional activity that is not a generic property of all diarylpyrazoles. In vitro, it inhibited both endothelial cell proliferation and tube formation, which are hallmarks of the angiogenic process . This functional activity is in stark contrast to a class-level baseline of inactivity observed for other pyrazoles in certain assays; for example, many related pyrazoles show no activity in erythrocyte lysis models at concentrations up to 80 μM [1]. This demonstrates a specific, and not a class-wide, biological effect.

Angiogenesis Chemical Biology Diabetic Retinopathy

Positional Isomerism Drastically Alters Target Binding: 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole vs. Its 5-Chlorophenyl Analog

A direct comparison of binding data highlights the critical impact of positional isomerism. A derivative of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, specifically (3-(4-chlorophenyl)-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, demonstrated binding to the Neuromedin-K receptor (TACR3) with a Ki value [1]. In contrast, derivatives of the regioisomeric core, 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole, have been extensively characterized as selective COX-2 inhibitors, with IC50 values in the nanomolar range (e.g., 0.26 µM for a related analog) [2]. This divergence in target preference—between a neuropeptide receptor and an inflammatory enzyme—underscores that the 3-(4-chlorophenyl) substitution pattern directs a different biological profile than the 5-(4-chlorophenyl) pattern.

Medicinal Chemistry Receptor Binding SAR

Physicochemical Differentiation: cLogP of 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole Informs Permeability and Solubility

The predicted lipophilicity of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole is cLogP = 4.2, as computed by XLogP3 [1]. This value places it within a range that is often considered favorable for oral absorption and membrane permeability in drug design (Lipinski's Rule of 5), while also being a key parameter for predicting solubility and formulation requirements. While direct experimental cLogP comparisons with all analogs are not always available, this value is notably lower than that of many 1,5-diarylpyrazole COX-2 inhibitors, which can have cLogP values exceeding 5.0 due to additional hydrophobic substituents like trifluoromethyl groups [2].

ADMET Drug Discovery Lipophilicity

Validated Application Scenarios for 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS 30152-32-0) Based on Quantitative Evidence


Chemical Biology Tool for Probing Angiogenic Pathways

3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole serves as a validated chemical probe for investigating angiogenesis, particularly in models of diabetic retinopathy. Its demonstrated ability to inhibit endothelial cell proliferation and tube formation in vitro makes it a suitable tool compound for dissecting VEGF/VEGFR-2 independent or complementary pathways in angiogenesis. This specific application is not supported for its regioisomers, which are often characterized for anti-inflammatory (COX-2) activity.

Medicinal Chemistry Starting Point for TACR3 Antagonist Development

For research programs focused on neurokinin receptors (e.g., TACR3) as targets for disorders like pain, inflammation, or neuropsychiatric conditions, 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole and its immediate derivatives offer a structurally distinct entry point. As evidenced by binding data for a close derivative at the Neuromedin-K receptor [1], this scaffold demonstrates a binding profile orthogonal to the more heavily investigated COX-2 inhibiting pyrazoles.

Hit-to-Lead Optimization for Balanced Lipophilicity

In drug discovery programs where lipophilicity management is critical, 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole provides a moderately lipophilic core (cLogP = 4.2) [2] for further optimization. This is in contrast to some 1,5-diarylpyrazole COX-2 inhibitors which can have higher cLogP values. Using this core allows medicinal chemists to incorporate additional polar functionality while maintaining a drug-like lipophilicity profile, potentially reducing the risk of attrition due to poor solubility or metabolic instability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.